molecular formula C16H13NO2 B8747252 7-(Benzyloxy)-1H-indole-4-carbaldehyde CAS No. 84639-90-7

7-(Benzyloxy)-1H-indole-4-carbaldehyde

Cat. No.: B8747252
CAS No.: 84639-90-7
M. Wt: 251.28 g/mol
InChI Key: OZABZEVAOKMZMQ-UHFFFAOYSA-N
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Description

7-(Benzyloxy)-1H-indole-4-carbaldehyde is a substituted indole derivative featuring a benzyloxy group (-OCH₂C₆H₅) at position 7 and an aldehyde (-CHO) at position 4. Key characteristics include:

  • Molecular formula: C₁₆H₁₃NO₂.
  • Molecular weight: ~252.28 g/mol (calculated).
  • Functional groups: Aldehyde (electron-withdrawing) and benzyloxy (electron-donating).
  • Role: The benzyloxy group may act as a protective moiety for hydroxyl groups in synthetic pathways, while the aldehyde enables nucleophilic additions or condensations.

Properties

CAS No.

84639-90-7

Molecular Formula

C16H13NO2

Molecular Weight

251.28 g/mol

IUPAC Name

7-phenylmethoxy-1H-indole-4-carbaldehyde

InChI

InChI=1S/C16H13NO2/c18-10-13-6-7-15(16-14(13)8-9-17-16)19-11-12-4-2-1-3-5-12/h1-10,17H,11H2

InChI Key

OZABZEVAOKMZMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C3C(=C(C=C2)C=O)C=CN3

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents (Position) Functional Groups Key Inferred Properties
7-(Benzyloxy)-1H-indole-4-carbaldehyde - C₁₆H₁₃NO₂ 252.28 7-OCH₂C₆H₅, 4-CHO Aldehyde, benzyloxy High lipophilicity; moderate reactivity at CHO
1H-Indole-4-carbaldehyde 1074-86-8 C₉H₇NO 145.16 4-CHO Aldehyde Higher solubility in polar solvents
2-Methyl-1H-indole-3-carbaldehyde 5416-80-8 C₁₀H₉NO 159.19 2-CH₃, 3-CHO Aldehyde, methyl Increased steric hindrance at position 2
5-Phenyl-1H-indole-3-carbaldehyde 141835-34-9 C₁₅H₁₁NO 221.26 5-C₆H₅, 3-CHO Aldehyde, phenyl Enhanced π-π stacking potential
7-Chloro-3-methyl-1H-indole-2-carboxylic acid 16381-48-9 C₁₀H₈ClNO₂ 223.63 7-Cl, 3-CH₃, 2-COOH Carboxylic acid, chloro Higher acidity (pKa ~4-5)

Substituent Position and Electronic Effects

  • Aldehyde Position :

    • 4-CHO (target compound): The aldehyde at position 4 is meta to the indole nitrogen, reducing direct electronic conjugation with the aromatic system. This positioning may moderate its reactivity compared to aldehydes at position 3 (e.g., 2-Methyl-1H-indole-3-carbaldehyde) .
    • 3-CHO (e.g., 5-Phenyl-1H-indole-3-carbaldehyde): Closer proximity to the indole nitrogen may enhance resonance stabilization, increasing electrophilicity.
  • Benzyloxy vs. Other Substituents: The 7-OCH₂C₆H₅ group in the target compound is bulkier and more lipophilic than methyl or phenyl groups. This could improve membrane permeability but reduce aqueous solubility compared to 1H-Indole-4-carbaldehyde .

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